

Synthesis of formyl acetate from sodium formate and acetyl chloride

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Compound of Interest

Compound Name: *Formyl acetate*

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Synthesis of Formyl Acetate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the synthesis of **formyl acetate** from sodium formate and acetyl chloride. **Formyl acetate**, a mixed anhydride of formic acid and acetic acid, is a valuable reagent in organic synthesis, primarily utilized as a formylating agent. This document details the reaction mechanism, experimental protocols, and key quantitative data. Visual diagrams are included to illustrate the reaction workflow and the underlying chemical pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

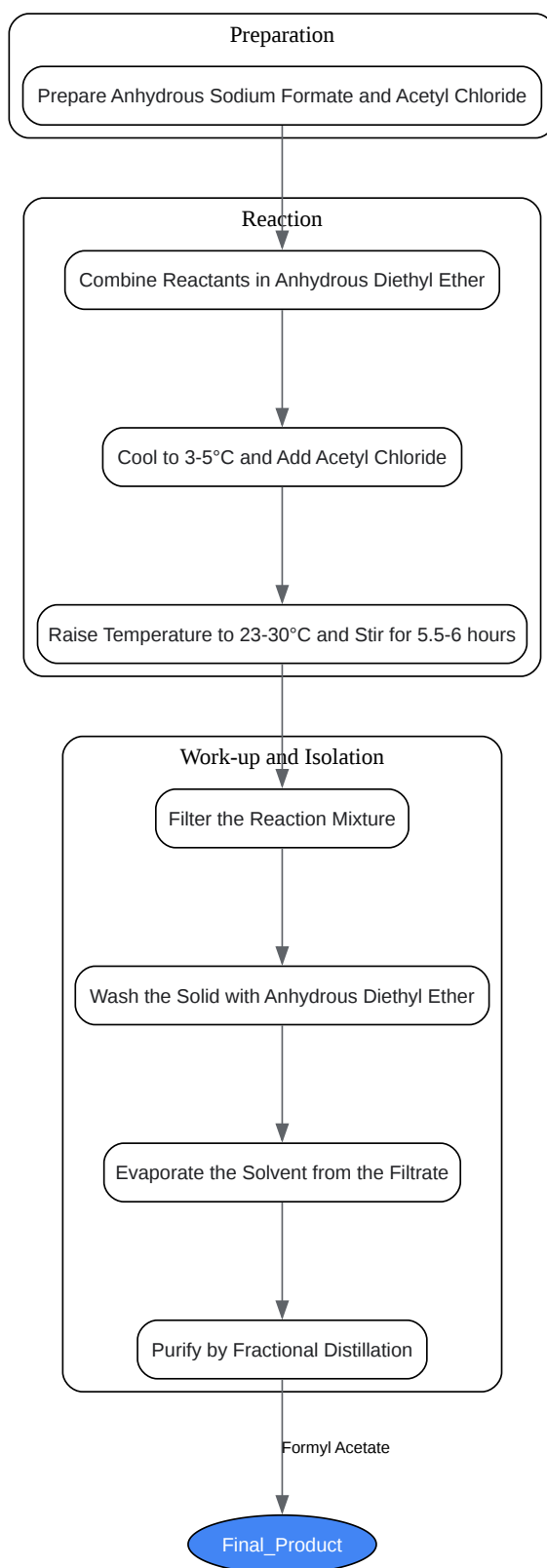
Formyl acetate (acetic formic anhydride) is a highly reactive chemical intermediate with the formula $\text{CH}_3\text{COOCH}(\text{O})$.^{[1][2]} It serves as an efficient formylating agent for a variety of organic functional groups, including amines, alcohols, and amino acids.^{[3][4]} Its utility also extends to the synthesis of aldehydes from Grignard reagents and the preparation of formyl fluoride.^{[3][4]} This guide focuses on a prevalent and effective method for its preparation: the reaction of sodium formate with acetyl chloride.^{[3][5]}

Reaction Overview

The synthesis of **formyl acetate** from sodium formate and acetyl chloride is a nucleophilic acyl substitution reaction. In this process, the formate anion from sodium formate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This leads to the displacement of the chloride ion and the formation of **formyl acetate** and sodium chloride as a byproduct. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the hydrolysis of the product.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Reaction Workflow

The overall workflow for the synthesis of **formyl acetate** is depicted in the following diagram.



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Caption: Experimental workflow for **formyl acetate** synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **formyl acetate** from sodium formate and acetyl chloride.

Parameter	Value	Reference
Reactants		
Sodium Formate	1.0 - 1.18 equivalents	[4]
Acetyl Chloride	1.0 equivalent	[4]
Solvent	Anhydrous Diethyl Ether	[1][2][3][5][6]
Reaction Conditions		
Initial Temperature	3-5 °C	[6][7]
Reaction Temperature	23-30 °C	[1][2][3][6][7]
Reaction Time	5.5 - 6 hours	[4][6][7]
Yield	Up to 97%	[6][7]
Product Properties		
Boiling Point	27-28 °C at 10 mmHg	[3][4]
Density	~1.116 g/cm ³	[2][6]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of **formyl acetate**. [4][6][7]

Materials:

- Sodium formate (finely ground and anhydrous)
- Acetyl chloride
- Anhydrous diethyl ether

Equipment:

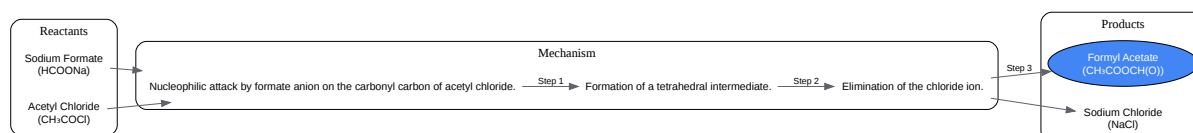
- Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Cooling bath (ice-water or other suitable coolant).
- Filtration apparatus (e.g., Büchner funnel).
- Rotary evaporator.
- Distillation apparatus for vacuum distillation.

Procedure:

- Reaction Setup: In a three-necked round-bottom flask, place finely ground anhydrous sodium formate and anhydrous diethyl ether.
- Initial Cooling: Cool the stirred mixture to 3-5 °C using a cooling bath.[\[6\]](#)[\[7\]](#)
- Addition of Acetyl Chloride: Add acetyl chloride dropwise from the dropping funnel to the cooled mixture while maintaining the temperature between 23-27 °C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The addition should be as rapid as possible while controlling the exothermic reaction.[\[4\]](#)
- Reaction: After the addition is complete, raise the temperature to 25-30 °C and continue stirring for 5.5 to 6 hours to ensure the reaction goes to completion.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Filtration: Filter the reaction mixture under suction to remove the precipitated sodium chloride.
- Washing: Wash the solid residue with a small amount of anhydrous diethyl ether and combine the washings with the filtrate.[\[6\]](#)[\[7\]](#)
- Solvent Removal: Remove the diethyl ether from the filtrate by distillation at reduced pressure.[\[4\]](#)
- Purification: Purify the resulting crude **formyl acetate** by fractional distillation under reduced pressure.[\[3\]](#) The product is collected at 27-28 °C at 10 mmHg.[\[4\]](#)

Reaction Mechanism

The synthesis of **formyl acetate** proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.



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Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

Formyl acetate is a moisture-sensitive and thermally unstable compound. It can decompose to produce acetic acid and carbon monoxide, and sealed containers may build up pressure.[3]

Therefore, it should be stored at low temperatures (e.g., 4 °C) in a vented container and handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of **formyl acetate** from sodium formate and acetyl chloride is a straightforward and high-yielding method for producing this valuable formylating agent. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably obtain high-purity **formyl acetate** for use in a variety of synthetic applications. This guide provides the essential information required for the successful laboratory-scale synthesis of this important chemical intermediate.

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